4-Bromo-2-chloro-3-(trifluoromethyl)aniline 4-Bromo-2-chloro-3-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.: 1807018-36-5
VCID: VC2960972
InChI: InChI=1S/C7H4BrClF3N/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H,13H2
SMILES: C1=CC(=C(C(=C1N)Cl)C(F)(F)F)Br
Molecular Formula: C7H4BrClF3N
Molecular Weight: 274.46 g/mol

4-Bromo-2-chloro-3-(trifluoromethyl)aniline

CAS No.: 1807018-36-5

Cat. No.: VC2960972

Molecular Formula: C7H4BrClF3N

Molecular Weight: 274.46 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-chloro-3-(trifluoromethyl)aniline - 1807018-36-5

Specification

CAS No. 1807018-36-5
Molecular Formula C7H4BrClF3N
Molecular Weight 274.46 g/mol
IUPAC Name 4-bromo-2-chloro-3-(trifluoromethyl)aniline
Standard InChI InChI=1S/C7H4BrClF3N/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H,13H2
Standard InChI Key GJPVZSDFSCGEHI-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1N)Cl)C(F)(F)F)Br
Canonical SMILES C1=CC(=C(C(=C1N)Cl)C(F)(F)F)Br

Introduction

Chemical Identity and Structure

4-Bromo-2-chloro-3-(trifluoromethyl)aniline is characterized by a benzene ring substituted with an amino group (-NH₂), along with bromine, chlorine, and trifluoromethyl functional groups in specific positions. This arrangement of substituents creates a molecule with interesting electronic and steric properties that are valuable in chemical synthesis and drug development contexts.

Basic Identification Information

The compound is identified by the following key parameters:

ParameterValue
Chemical Name4-Bromo-2-chloro-3-(trifluoromethyl)aniline
CAS Registry Number1807018-36-5
Molecular FormulaC₇H₄BrClF₃N
Molecular Weight274.46 g/mol
IUPAC Name4-bromo-2-chloro-3-(trifluoromethyl)aniline
SMILES NotationFC(F)(F)C1=C(Cl)C(N)=CC=C1Br

The molecular structure features a benzene ring with an amino group at position 1, a chlorine atom at position 2, a trifluoromethyl group at position 3, and a bromine atom at position 4. This halogenated pattern significantly influences the compound's chemical behavior and applications .

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-Bromo-2-chloro-3-(trifluoromethyl)aniline is essential for its proper handling, storage, and application in various chemical processes. Based on data from similar halogenated anilines, we can extrapolate several key properties.

Physical Properties

The compound typically exists as a solid at room temperature with the following characteristics:

PropertyDescription/Value
Physical StateSolid (likely crystalline)
ColorPale yellow to white
Purity (Commercial)Minimum 95%
SolubilitySoluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide; poorly soluble in water

Chemical Properties

The reactivity of 4-Bromo-2-chloro-3-(trifluoromethyl)aniline is significantly influenced by its halogen substituents and the amino group:

  • The amino group (-NH₂) serves as a nucleophilic center, making it reactive in various substitution and coupling reactions.

  • The trifluoromethyl group enhances lipophilicity and affects the electronic distribution within the molecule.

  • The bromine atom at the para position relative to the amino group makes the compound suitable for various cross-coupling reactions, particularly palladium-catalyzed transformations.

  • The chlorine atom at the ortho position creates steric hindrance that can influence reaction pathways.

This combination of substituents contributes to the compound's utility in synthetic organic chemistry and potentially in pharmaceutical research.

Synthesis Methods

Several approaches can be employed for the synthesis of 4-Bromo-2-chloro-3-(trifluoromethyl)aniline, drawing from established methods used for similar halogenated anilines.

Halogenation of Aniline Derivatives

One potential synthetic route involves selective halogenation of appropriately substituted anilines or nitrobenzene derivatives:

  • Starting with 3-(trifluoromethyl)aniline

  • Selective chlorination at the ortho position

  • Bromination at the para position

  • Purification via recrystallization or column chromatography

Industrial Production Considerations

For industrial-scale production, continuous flow reactors might be utilized to achieve:

  • Precise control over reaction parameters

  • Enhanced yield and purity

  • Reduction of hazardous waste

  • Scale-up feasibility

Applications and Research Findings

Applications in Organic Synthesis

4-Bromo-2-chloro-3-(trifluoromethyl)aniline serves as a valuable building block in organic synthesis due to its unique substitution pattern:

  • Pharmaceutical intermediates: The compound may be utilized in the synthesis of biologically active molecules, particularly those requiring halogenated aromatic cores.

  • Cross-coupling reactions: The bromine functionality makes it suitable for Suzuki, Sonogashira, and other palladium-catalyzed coupling reactions.

  • Material science applications: Similar compounds have been employed in the development of functional materials with specific electronic properties.

Hazard CategoryClassificationPrevention/Precautions
Acute ToxicityPotentially harmful if swallowed, in contact with skin, or inhaledAvoid direct contact; use appropriate personal protective equipment
Skin/Eye ContactMay cause irritationWear protective gloves, clothing, and eye protection
Respiratory SystemMay cause respiratory irritationUse only in well-ventilated areas or with appropriate respiratory protection

Structural Characterization

Spectroscopic Analysis

Characterization of 4-Bromo-2-chloro-3-(trifluoromethyl)aniline typically involves several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR would show signals for the aromatic protons and the amino group protons

    • ¹⁹F NMR would confirm the presence of the trifluoromethyl group

    • ¹³C NMR would provide information about the carbon framework

  • Mass Spectrometry

    • Would confirm the molecular weight and fragmentation pattern

    • Characteristic isotope patterns for bromine and chlorine would be evident

  • Infrared Spectroscopy

    • Would show characteristic bands for N-H stretching (3300-3500 cm⁻¹)

    • C-F stretching vibrations around 1100-1200 cm⁻¹

    • C-Br and C-Cl stretching vibrations

Comparative Analysis with Related Compounds

Understanding the relationship between 4-Bromo-2-chloro-3-(trifluoromethyl)aniline and similar compounds provides valuable insights into its chemical behavior and potential applications.

Structural Homologs and Their Properties

CompoundMolecular FormulaKey DifferencesNotable Properties
2-Bromo-4-chloro-3-(trifluoromethyl)anilineC₇H₄BrClF₃NDifferent positions of bromine and chlorineDifferent reactivity profile
3-Bromo-2-chloro-4-(trifluoromethyl)anilineC₇H₄BrClF₃NRearranged substituent positionsAltered electronic properties
4-Bromo-3-(trifluoromethyl)anilineC₇H₅BrF₃NLacks chlorine atomSimpler structure, different reactivity
3-Bromo-2-(trifluoromethyl)anilineC₇H₅BrF₃NDifferent substitution patternUsed in protein degrader building blocks

Structure-Activity Relationships

The specific arrangement of substituents in 4-Bromo-2-chloro-3-(trifluoromethyl)aniline affects several key properties:

  • The position of the bromine atom influences its reactivity in coupling reactions

  • The chlorine atom creates steric effects that can impact reaction pathways

  • The trifluoromethyl group affects:

    • Lipophilicity

    • Membrane permeability

    • Metabolic stability

    • Binding interactions with biological targets

These structure-activity relationships make 4-Bromo-2-chloro-3-(trifluoromethyl)aniline and its structural analogs valuable in medicinal chemistry for fine-tuning the properties of potential drug candidates.

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